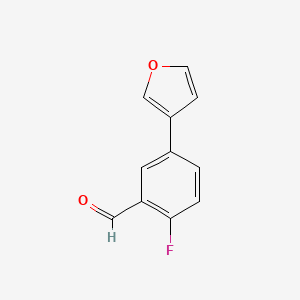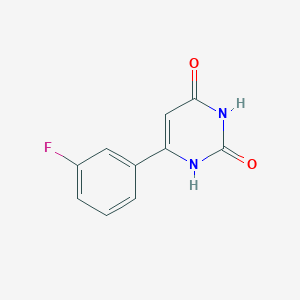
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione, also known as 6-FPD, is an organic compound with a wide range of uses in scientific research. It is a small molecule that contains both a pyrimidine and a phenyl ring, and it has been used in a variety of laboratory experiments due to its unique properties.
Aplicaciones Científicas De Investigación
Anticancer Activity
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione: and its derivatives have been extensively studied for their potential as anticancer agents. Research has shown that certain derivatives exhibit potent antiproliferative effects against various human cancer cell lines . For instance, compounds containing azoles at the C-5 position of the barbituric acid ring have demonstrated considerable antiproliferative activity, particularly in the BEL-7402 cell line . These compounds induce apoptosis and cell necrosis in a concentration-dependent manner, highlighting their therapeutic potential in cancer treatment.
Design of Antitumor Drugs
The compound’s framework has been utilized in the design and synthesis of novel antitumor drugs. By incorporating a urea moiety into pyrimidine derivatives, researchers have developed compounds with moderate antitumor activity . These compounds have shown promising results in MTT analysis against human tumor cells, with some exhibiting better activity than the control drug 5-fluorouracil . Molecular docking studies suggest that these compounds can bind well to the active site of epidermal growth factor receptor (EGFR), indicating their potential as targeted antitumor drugs.
Pharmacophore Development
The pyrimidine ring serves as an important pharmacophore in the development of pharmaceutical agents. Its derivatives are crucial in the study of antitumor activity, providing a scaffold for third-generation EGFR inhibitors . The combination of active pharmacophores like pyrimidine and urea in a single scaffold is a strategic approach to develop new drugs with enhanced activity.
Mecanismo De Acción
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . They have been found to interact with various targets, such as enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and the target they interact with. They might inhibit the function of a target protein or enzyme, or they could bind to a receptor and modulate its activity .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA, thereby affecting cell division and growth .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The pharmacokinetics of pyrimidine derivatives can vary greatly depending on their specific structure and functional groups .
Result of Action
The result of a compound’s action can vary depending on its mode of action and the biochemical pathways it affects. For example, if a pyrimidine derivative inhibits the synthesis of DNA and RNA, it could result in the death of rapidly dividing cells, such as cancer cells .
Action Environment
The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall efficacy .
Propiedades
IUPAC Name |
6-(3-fluorophenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-5H,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUQQQAWVIMHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-fluorophenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B1487872.png)
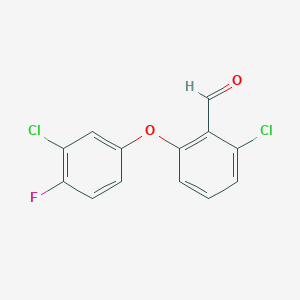
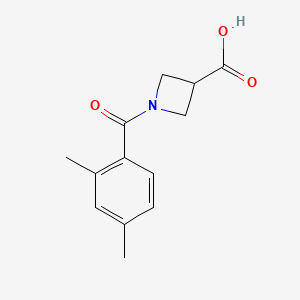
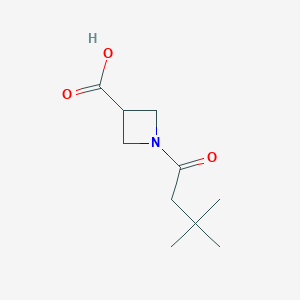

![1-{[(Propan-2-yl)carbamoyl]methyl}azetidine-3-carboxylic acid](/img/structure/B1487883.png)
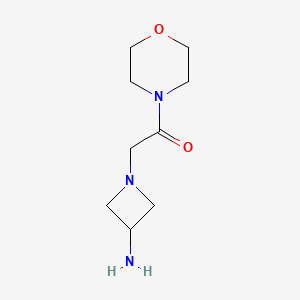
![3-[(2-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487885.png)
![4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]-2-methylpyrimidine](/img/structure/B1487886.png)
![2-(p-Tolyl)spiro[3.3]heptan-2-amine](/img/structure/B1487887.png)

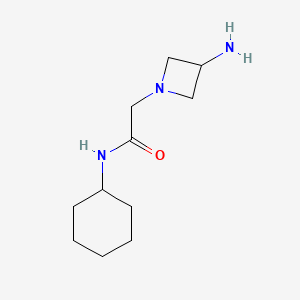
![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)
